molecular formula C9H16ClNO B14380943 Ethyl hept-6-ynimidate;hydrochloride CAS No. 88499-80-3

Ethyl hept-6-ynimidate;hydrochloride

Cat. No.: B14380943
CAS No.: 88499-80-3
M. Wt: 189.68 g/mol
InChI Key: AJJYWFVLNSMICW-UHFFFAOYSA-N
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Description

Ethyl hept-6-ynimidate hydrochloride is an imidate ester hydrochloride salt characterized by a terminal alkyne moiety and an ethyl ester group.

  • Molecular Formula: C₉H₁₆ClNO (derived from the ethyl imidate group [C₂H₅O–C(=NH)–] and a hept-6-ynyl chain [–(CH₂)₅C≡CH]) .
  • Molar Mass: ~189.45 g/mol (calculated from atomic weights).
  • Functional Groups: Imidate ester (electrophilic C=N–O–), terminal alkyne (–C≡CH), and hydrochloride salt (enhancing stability).
  • Applications: Likely used as a reactive intermediate in organic synthesis, particularly for forming amidines or participating in click chemistry via alkyne-azide cycloaddition .

Properties

CAS No.

88499-80-3

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

ethyl hept-6-ynimidate;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h1,10H,4-8H2,2H3;1H

InChI Key

AJJYWFVLNSMICW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCCCC#C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl hept-6-ynimidate;hydrochloride typically involves the reaction of hept-6-ynimidate with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: Ethyl hept-6-ynimidate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethyl group or other parts of the molecule can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl hept-6-ynoate, while reduction could produce ethyl hept-6-ynimidine.

Scientific Research Applications

Ethyl hept-6-ynimidate;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl hept-6-ynimidate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to four key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
Ethyl hept-6-ynimidate hydrochloride C₉H₁₆ClNO 189.45 Imidate ester, alkyne Organic synthesis, click chemistry
Ethyl acetimidate hydrochloride C₄H₁₀ClNO 123.58 Imidate ester Amidination, protective group chemistry
Hept-6-yn-1-amine hydrochloride C₇H₁₄ClN 147.65 Primary amine, alkyne Pharmaceutical intermediates
H-7 hydrochloride C₁₄H₁₉Cl₂N₃O₂S 376.29 Sulfonamide, piperazine Protein kinase inhibition
Key Observations:

Ethyl acetimidate hydrochloride shares the imidate ester core but lacks the alkyne group, limiting its utility in click chemistry. Its smaller size (C₄ vs. C₉) reduces steric hindrance, making it a preferred reagent for amidination .

Hept-6-yn-1-amine hydrochloride contains the same alkyne chain but replaces the imidate ester with a primary amine. This structural difference increases nucleophilicity, favoring amine-specific reactions like alkylation or Schiff base formation .

H-7 hydrochloride diverges significantly, featuring a sulfonamide and piperazine group. This complexity enables selective kinase inhibition, a property absent in imidate esters .

Reactivity and Stability

  • Imidate Esters vs. Amines :

    • Imidate esters (e.g., ethyl hept-6-ynimidate) are electrophilic at the C=N bond, enabling nucleophilic attack by amines or thiols. In contrast, hept-6-yn-1-amine hydrochloride is nucleophilic, reacting with carbonyl compounds or electrophiles .
    • The hydrochloride salt enhances stability by reducing hygroscopicity and preventing decomposition during storage .
  • Alkyne Reactivity :

    • Ethyl hept-6-ynimidate’s terminal alkyne allows participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in ethyl acetimidate hydrochloride. This makes it valuable for bioconjugation or material science applications .

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